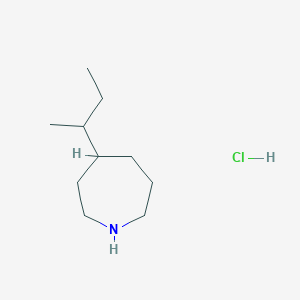

4-(Butan-2-yl)azepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Butan-2-yl)azepane hydrochloride is a useful research compound. Its molecular formula is C10H22ClN and its molecular weight is 191.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Kinase Inhibition

Azepane derivatives, including structures related to 4-(Butan-2-yl)azepane, have been explored for their potential as protein kinase B (PKB) inhibitors. Research on novel azepane derivatives has shown that they can be designed to inhibit PKB, a key enzyme involved in cellular signaling pathways. This inhibition has implications for therapeutic applications, particularly in cancer treatment, where PKB plays a crucial role in cell growth and survival. Structural optimization based on molecular modeling and crystallography of azepane derivatives has led to compounds with significant inhibitory activity against PKB, highlighting their potential as leads for developing new anticancer drugs (Breitenlechner et al., 2004).

Ionic Liquid Synthesis

Azepane has also been utilized in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, have potential applications in various fields, including green chemistry, due to their low volatility and ability to act as solvents for a wide range of reactions. The development of azepanium ionic liquids from azepane showcases the versatility of this compound in creating environmentally friendly alternatives to traditional organic solvents (Belhocine et al., 2011).

Metabolic Engineering

In metabolic engineering, azepane derivatives have been implicated in pathways for producing industrially relevant chemicals. For example, research into the direct production of 1,4-butanediol, a valuable chemical used in polymer manufacturing, from renewable feedstocks in Escherichia coli involves metabolic pathways that could potentially incorporate azepane derivatives. This represents a sustainable approach to chemical production, reducing reliance on fossil fuel–derived feedstocks (Yim et al., 2011).

Fermentative Production Research

The fermentative production of butanol, a process in which Clostridia bacteria convert carbohydrates into butanol, acetone, and ethanol, is another area where azepane derivatives could have indirect applications. Although the primary focus is on butanol, the metabolic pathways involved may intersect with those relevant to azepane derivatives, offering insights into broader applications of microbial fermentation in chemical synthesis (Lee et al., 2008).

Properties

IUPAC Name |

4-butan-2-ylazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-3-9(2)10-5-4-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAROCLHYUIUKHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

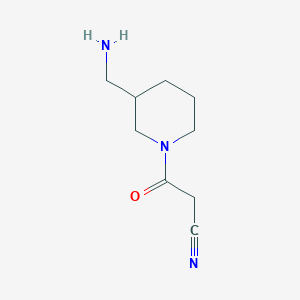

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

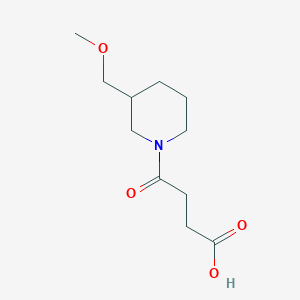

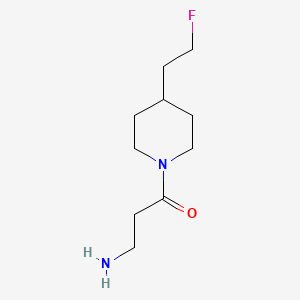

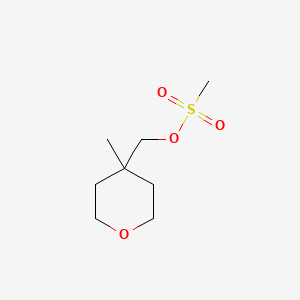

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)

![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)